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Compound of Interest

Compound Name: 4-chlorobenzyl 4-butoxybenzoate

Cat. No.: B4593761

Get Quote

As drug discovery and materials science increasingly rely on specialized building blocks,

compounds like 4-chlorobenzyl 4-butoxybenzoate serve as critical intermediates. Featuring a

delicate balance of an electron-rich ether/ester moiety and a lipophilic, halogenated benzyl

group, this molecule is frequently utilized in pharmacophore screening libraries and liquid

crystal synthesis.

This technical guide provides an authoritative breakdown of its physicochemical properties,

molecular weight, and a self-validating synthetic protocol designed for high-purity laboratory

preparation.

Structural and Physicochemical Profiling
Unlike widely commercialized bulk chemicals, 4-chlorobenzyl 4-butoxybenzoate is a

specialized fine chemical. Consequently, it does not possess a universally published Chemical

Abstracts Service (CAS) registry number, a common occurrence for proprietary or screening-

library compounds. Instead, it is rigorously tracked across chemical databases via its unique

InChIKey and SMILES strings .
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The molecule consists of a 4-butoxybenzoate core esterified with a 4-chlorobenzyl group. The

presence of the butyl chain imparts flexibility and lowers the melting point (ideal for liquid

crystal applications), while the para-chloro substitution enhances metabolic stability and

lipophilicity in biological screening contexts.

Quantitative Data Summary
Parameter Value

IUPAC Name (4-chlorophenyl)methyl 4-butoxybenzoate

Molecular Formula C₁₈H₁₉ClO₃

Molecular Weight 318.80 g/mol

CAS Registry Number
Unassigned (Proprietary / Screening

Compound)

InChIKey FODJOUGCSYPRNX-UHFFFAOYSA-N

SMILES
CCCCOC1=CC=C(C=C1)C(=O)OCC1=CC=C(C

l)C=C1

Monoisotopic Mass 318.10227 Da

Estimated LogP ~5.2 (Highly Lipophilic)

Mechanistic Pathway: The Steglich Advantage
Synthesizing an ester from 4-butoxybenzoic acid and 4-chlorobenzyl alcohol requires careful

reagent selection. Traditional Fischer esterification (acid-catalyzed) is reversible and often low-

yielding for bulky or sensitive substrates. Alternatively, converting the acid to an acyl chloride

via thionyl chloride (SOCl₂) risks ether cleavage or unwanted chlorination of the aromatic rings.

To circumvent these issues, the Steglich Esterification is the optimal choice. This mild, room-

temperature protocol utilizes a carbodiimide coupling reagent and 4-Dimethylaminopyridine

(DMAP) as an acyl transfer catalyst .

Causality of Reagent Selection:
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EDC over DCC: We select 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of

the traditional Dicyclohexylcarbodiimide (DCC). DCC generates dicyclohexylurea (DCU), a

byproduct notoriously difficult to remove from organic mixtures. EDC generates a water-

soluble urea byproduct, allowing for complete removal during a simple aqueous workup.

The Role of DMAP: EDC activates the carboxylic acid to form an O-acylisourea intermediate.

Without DMAP, this intermediate can undergo a detrimental 1,3-rearrangement into an

unreactive N-acylurea, killing the yield. DMAP acts as a superior nucleophile, attacking the

intermediate to form a highly reactive N-acylpyridinium species, which the alcohol then

attacks to form the final ester.

4-Butoxybenzoic Acid

O-Acylisourea Intermediate

 EDC Activation
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 Nucleophilic Addition

EDC / DMAP Catalyst

 Catalysis
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Steglich esterification mechanism for 4-chlorobenzyl 4-butoxybenzoate synthesis.
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Experimental Methodology: A Self-Validating
Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. It

incorporates In-Process Controls (IPCs) to verify reaction completion before proceeding to

purification, preventing the loss of time and resources on failed couplings.

Step-by-Step Synthesis
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-

butoxybenzoic acid (1.0 eq, 10 mmol) and 4-chlorobenzyl alcohol (1.05 eq, 10.5 mmol) in 50

mL of anhydrous dichloromethane (DCM).

Catalyst Addition: Add DMAP (0.1 eq, 1 mmol) to the stirring solution. Rationale: A catalytic

amount is sufficient to outpace the 1,3-rearrangement side reaction.

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC hydrochloride (1.2

eq, 12 mmol) portion-wise over 10 minutes. Rationale: Cooling prevents exothermic

degradation of the activated intermediate.

Propagation & IPC (Self-Validation 1): Allow the reaction to warm to room temperature and

stir for 12 hours. Validate completion via Thin Layer Chromatography (TLC) using a 4:1

Hexane/Ethyl Acetate solvent system. The disappearance of the lower-Rf acid spot confirms

total conversion.

Aqueous Workup (Self-Validation 2): Quench the reaction with 50 mL of deionized water.

Transfer to a separatory funnel.

Wash the organic layer with 1M HCl (2 × 30 mL) to remove DMAP and unreacted EDC.

Wash with saturated aqueous NaHCO₃ (2 × 30 mL) to remove any residual unreacted

carboxylic acid.

Wash with brine (30 mL) to pre-dry the organic layer.

Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude ester.
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Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-10% Ethyl

Acetate in Hexanes) to afford pure 4-chlorobenzyl 4-butoxybenzoate.

Analytical Validation Workflow
Trustworthiness in chemical synthesis requires orthogonal analytical techniques. A single

method is prone to blind spots; therefore, we employ a tripartite validation workflow to confirm

both the structure and the >95% purity required for downstream biological or materials

applications.

Crude Ester Mixture

HPLC-UV (Purity)

 Aliquot 1

LC-MS (Mass)

 Aliquot 2

1H & 13C NMR (Structure)

 Aliquot 3
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 >95% AUC  m/z 319 [M+H]+  Peak Match

Click to download full resolution via product page

Self-validating analytical workflow for structural confirmation and purity assessment.

Expected Analytical Signatures
HPLC-UV: A single sharp peak at 254 nm (due to the conjugated aromatic systems)

accounting for >95% Area Under the Curve (AUC).

LC-MS (ESI+): The theoretical molecular weight is 318.80 g/mol . The mass spectrum will

display a distinct molecular ion peak at m/z 319.1 [M+H]⁺. Due to the chlorine atom, a

characteristic M+2 isotopic peak at m/z 321.1 will be present at approximately 33% the

intensity of the parent peak, definitively confirming the presence of the 4-chlorobenzyl

moiety.
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¹H NMR (CDCl₃, 400 MHz):

A diagnostic singlet integrating to 2H around δ 5.30 ppm, corresponding to the benzylic

CH₂ protons adjacent to the ester oxygen.

A triplet integrating to 2H around δ 4.05 ppm, corresponding to the O-CH₂ protons of the

butoxy chain.

Two sets of distinct AB-quartet-like doublets in the aromatic region (δ 6.90 - 8.00 ppm),

confirming the para-substituted geometry of both aromatic rings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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